molecular formula C8H10N2O3 B1313496 [4-(Methylamino)-3-nitrophenyl]methanol CAS No. 62347-97-1

[4-(Methylamino)-3-nitrophenyl]methanol

Cat. No.: B1313496
CAS No.: 62347-97-1
M. Wt: 182.18 g/mol
InChI Key: CQTXKCNAHJKKQU-UHFFFAOYSA-N
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Description

[4-(Methylamino)-3-nitrophenyl]methanol: is a chemical compound with the molecular formula C8H10N2O3 . It is characterized by the presence of a methylamino group, a nitro group, and a methanol group attached to a benzene ring. This compound is known for its applications in various fields of scientific research and industry.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(Methylamino)-3-nitrophenyl]methanol can undergo oxidation reactions, where the hydroxyl group is oxidized to form corresponding aldehydes or ketones.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for the reduction of the nitro group.

    Substitution: Reagents such as alkyl halides and bases like sodium hydroxide (NaOH) are used in substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, [4-(Methylamino)-3-nitrophenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It is used in biochemical assays to understand its effects on biological systems .

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It is investigated for its role in drug development, particularly in the design of new medications targeting specific molecular pathways.

Industry: Industrially, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of [4-(Methylamino)-3-nitrophenyl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: The presence of both the nitro and methylamino groups in [4-(Methylamino)-3-nitrophenyl]methanol makes it unique compared to its analogs. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-(methylamino)-3-nitrophenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-9-7-3-2-6(5-11)4-8(7)10(12)13/h2-4,9,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTXKCNAHJKKQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70489025
Record name [4-(Methylamino)-3-nitrophenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70489025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62347-97-1
Record name [4-(Methylamino)-3-nitrophenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70489025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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